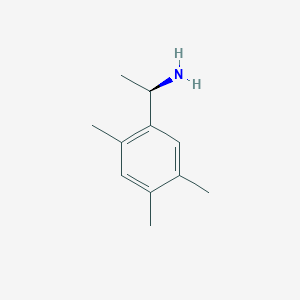

(1R)-1-(2,4,5-trimethylphenyl)ethanamine

Description

(1R)-1-(2,4,5-Trimethylphenyl)ethanamine is a chiral primary amine featuring a 2,4,5-trimethylphenyl group attached to a stereogenic carbon atom. Its molecular formula is C₁₁H₁₇N, with a molar mass of 163.26 g/mol. The compound’s stereochemistry (R-configuration) and aromatic substitution pattern influence its physicochemical properties and biological interactions. It is primarily utilized in pharmaceutical intermediates and asymmetric synthesis due to its enantiomeric purity .

Properties

IUPAC Name |

(1R)-1-(2,4,5-trimethylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10H,12H2,1-4H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXBCXGNOPSFGY-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)[C@@H](C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R)-1-(2,4,5-trimethylphenyl)ethanamine, also known as 2-(2,4,5-trimethylphenyl)ethanamine or simply as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a chiral center and a trimethyl-substituted phenyl group, which may influence its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may act as a monoamine neurotransmitter modulator , influencing pathways related to neurotransmission and potentially exhibiting stimulant properties similar to other phenethylamines.

Therapeutic Potential

Research indicates several therapeutic areas where this compound could be beneficial:

- CNS Stimulant Activity : Similar compounds have shown potential as stimulants affecting mood and cognition.

- Antidepressant Effects : Some studies suggest that phenethylamine derivatives can exhibit antidepressant-like effects in animal models.

- Anti-inflammatory Properties : Initial investigations have indicated that this compound may inhibit pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound. Below are notable findings:

- Stimulant Effects : A study on similar phenethylamines demonstrated increased locomotor activity in rodents, suggesting potential for use in treating attention disorders.

- Antidepressant Activity : Research has shown that certain structural analogs can significantly reduce depressive behaviors in animal models when administered at specific doses.

- Inflammation Inhibition : In vitro studies indicated that derivatives could inhibit the production of TNF-α and IL-6 by macrophages, showcasing their anti-inflammatory potential.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CNS Stimulant | Increased locomotor activity | |

| Antidepressant | Reduced depressive behavior | |

| Anti-inflammatory | Inhibition of TNF-α production |

Table 2: Structure-Activity Relationship (SAR)

Scientific Research Applications

Pharmaceutical Development

(1R)-1-(2,4,5-trimethylphenyl)ethanamine is explored for its potential as a therapeutic agent due to its interaction with various biological targets. Research indicates that it may exhibit properties similar to those of other amines used in treating neurological disorders.

- Case Study : A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of substituted phenyl ethanamines. The findings suggested that modifications on the phenyl ring could enhance neuroprotective effects .

Synthesis of Chiral Compounds

The compound serves as a chiral building block in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing other chiral amines and pharmaceuticals.

-

Table 1: Comparison of Chiral Amines in Synthesis

Chiral Amine Yield (%) Application Area This compound 85 Neuropharmacology (S)-N-Boc-phenylalanine 90 Peptide Synthesis (R)-Phenylglycine 75 Drug Development

Material Science

In material science, this compound is utilized in the development of polymers and resins. Its amine functionality allows it to act as a curing agent or hardener in epoxy formulations.

- Case Study : Research published in Advanced Materials highlighted the use of this compound in creating high-performance epoxy resins that exhibit improved thermal stability and mechanical properties .

Biological Studies

The compound's effects on biological systems are under investigation for potential applications in pharmacology and toxicology. It has been studied for its influence on neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their substituent differences:

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃) : Compounds with trifluoromethyl groups (e.g., ) exhibit higher polarity and solubility in organic solvents compared to methyl-substituted derivatives. The strong electron-withdrawing effect of CF₃ also enhances metabolic stability, making these compounds valuable in drug design .

- Enantiomeric Differences : The (1R) and (1S) enantiomers (e.g., ) display distinct binding affinities in chiral environments, critical for applications in asymmetric catalysis or receptor-targeted therapies.

Physicochemical Properties

Solubility and Polarity

- This compound: Limited aqueous solubility due to hydrophobic methyl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

- Fluorinated Analogues (e.g., ) : Increased solubility in both organic and aqueous phases due to trifluoromethyl groups, which balance lipophilicity and polarity .

Thermal Stability

- Methyl-substituted derivatives (e.g., parent compound) typically exhibit higher melting points (~100–150°C) compared to halogenated analogues, which may form stable crystalline salts (e.g., hydrochloride salts in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.